

AS-1763: A Comprehensive Kinase Selectivity Profile and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BTK inhibitor 18	
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This technical guide provides an in-depth analysis of the kinase selectivity profile of AS-1763 (also known as docirbrutinib), a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). AS-1763 is under development for the treatment of B-cell malignancies, including cases with acquired resistance to covalent BTK inhibitors.[1][2] This document details the quantitative kinase inhibition data, experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Executive Summary

AS-1763 is a highly selective, orally bioavailable, non-covalent inhibitor of both wild-type and mutant forms of BTK.[2] Preclinical data demonstrates its potent activity against BTK, including the C481S mutation that confers resistance to first-generation covalent inhibitors.[1] A comprehensive kinome scan revealed high selectivity for BTK over a broad panel of other kinases, highlighting its potential for a favorable safety profile with reduced off-target effects. This guide offers a detailed examination of this selectivity and the methods used for its determination.

Kinase Selectivity Profile

AS-1763 was profiled against a panel of 291 kinases to determine its selectivity. The results underscore its high affinity and specificity for BTK.



Table 1: Inhibitory Activity of AS-1763 against Wild-Type

and Mutant BTK

Target	IC50 (nM)
Wild-Type BTK (Activated)	0.85
BTK (C481S Mutant)	0.99

Data sourced from in vitro biochemical assays.

Table 2: Selectivity of AS-1763 against a Panel of 291 Kinases

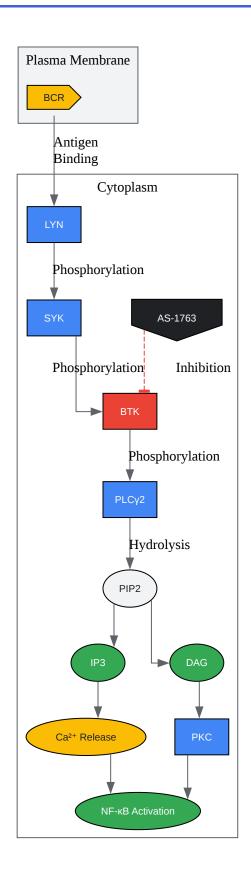
A kinome-wide profiling demonstrated that AS-1763 has a greater than 260-fold selectivity for BTK compared to other kinases, with the exception of three members of the Tec family of kinases: BMX, ITK, and TEC. This high degree of selectivity suggests a lower likelihood of off-target toxicities.

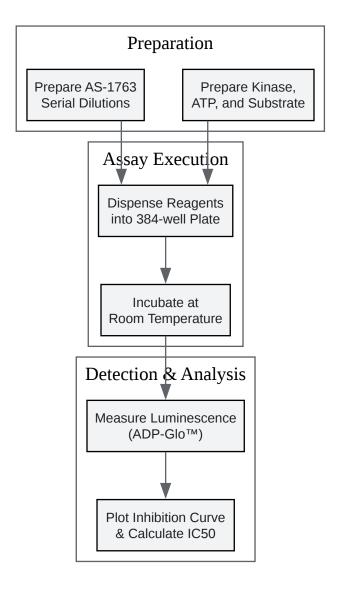
Kinase Family	Selectivity Fold vs. BTK
Tec Family (BMX, ITK, TEC)	< 260
All other 288 kinases	> 260

Signaling Pathway Analysis

AS-1763 primarily targets BTK, a crucial component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling events that are essential for B-cell proliferation, survival, and activation.







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- To cite this document: BenchChem. [AS-1763: A Comprehensive Kinase Selectivity Profile and Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576705#as-1763-kinase-selectivity-profile]

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